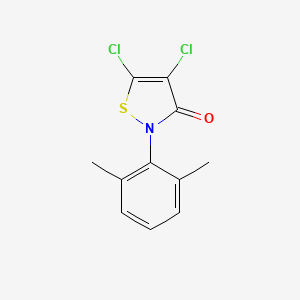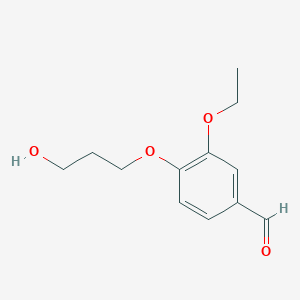![molecular formula C24H35NO6 B12542502 (4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate CAS No. 142385-53-3](/img/structure/B12542502.png)
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate is an organic compound with the molecular formula C24H35NO6 This compound is characterized by the presence of a nitrophenyl group and two oxirane (epoxide) rings attached to an octanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate typically involves the following steps:
Formation of the Octanoate Chain: The octanoate chain can be synthesized through esterification reactions involving octanoic acid and appropriate alcohols.
Introduction of Oxirane Rings: The oxirane rings are introduced through epoxidation reactions. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically involving nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and epoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane rings, leading to the formation of diols.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane rings, where nucleophiles such as amines or thiols can open the epoxide rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, basic or acidic conditions.
Major Products Formed
Oxidation: Diols.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through epoxide ring-opening reactions.
Biology: Studied for its potential as a biochemical probe due to its reactive oxirane rings.
Medicine: Investigated for its potential use in drug delivery systems, where the compound’s reactivity can be harnessed for targeted drug release.
Industry: Utilized in the production of specialty polymers and coatings, where its unique structure imparts desirable properties such as chemical resistance and mechanical strength.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate involves the reactivity of its oxirane rings and nitrophenyl group. The oxirane rings can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]hexanoate: Similar structure but with a shorter hexanoate chain.
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate: Similar structure but with a longer decanoate chain.
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]dodecanoate: Similar structure but with an even longer dodecanoate chain.
Uniqueness
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate is unique due to its specific combination of a nitrophenyl group and two oxirane rings attached to an octanoate chain
Properties
CAS No. |
142385-53-3 |
|---|---|
Molecular Formula |
C24H35NO6 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C24H35NO6/c1-2-3-7-10-20-22(30-20)17-23-21(31-23)11-8-5-4-6-9-12-24(26)29-19-15-13-18(14-16-19)25(27)28/h13-16,20-23H,2-12,17H2,1H3 |
InChI Key |
VRKWHEMPRDSLLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
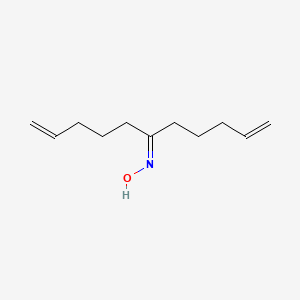
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
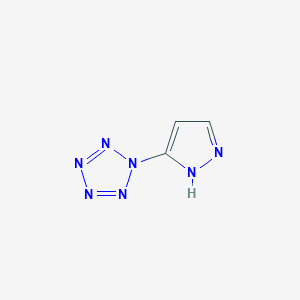
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
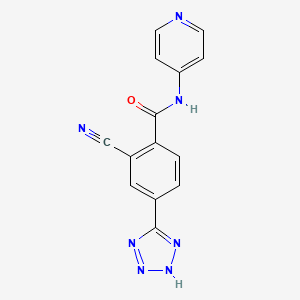

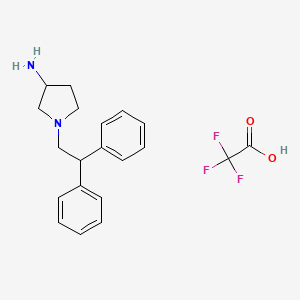
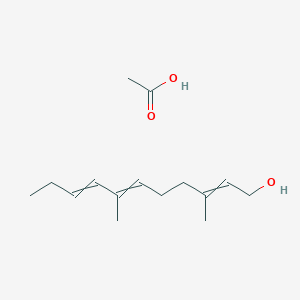

![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
